molecular formula C12H12F3NO3 B1370758 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid CAS No. 250682-08-7

3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid

Cat. No. B1370758
CAS RN: 250682-08-7
M. Wt: 275.22 g/mol
InChI Key: OWTBZZMSUFMFBN-UHFFFAOYSA-N
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Description

“3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid” is a chemical compound with the molecular formula C12H12F3NO3 . It is a derivative of benzoic acid, which is characterized by the presence of a morpholine ring and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of “3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid” consists of a benzoic acid core, a morpholine ring, and a trifluoromethyl group . The morpholine ring and the trifluoromethyl group are attached to the benzoic acid core .

Scientific Research Applications

Cyclic Heterotetrameric and Hydrogen-bonded Polymeric Structures

Research has explored the morpholinium salts of ring-substituted benzoic acid analogues, highlighting the influence of interactive substituent groups on secondary structure generation. These studies have revealed the formation of cyclic heterotetrameric and low-dimensional hydrogen-bonded polymeric structures, demonstrating the compound's potential in metal complex stabilization and its role in secondary structure formation in crystalline materials (Smith & Lynch, 2016).

Synthetic Routes and Antitumor Activity

Another aspect of research focuses on synthetic routes to create derivatives of 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid, such as the synthesis of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. This compound has shown distinct inhibitory capacity against cancer cell proliferation, suggesting potential applications in developing antitumor agents (Ji et al., 2018).

Structural and Spectral Analysis

Structural and spectral analysis of related compounds, such as 3-(Morpholin-4-ylmethyl)-1,3-Benzothiazole-2-Thione, has been conducted to understand their molecular conformation, hydrogen bonding interactions, and potential applications in chemical synthesis and material science (Franklin et al., 2011).

Novel Inhibitors of the PI3K-AKT-mTOR Pathway

The discovery of non-nitrogen containing morpholine isosteres highlights the ongoing search for novel inhibitors of the PI3K-AKT-mTOR pathway, crucial in cancer research. This work showcases the utility of morpholine derivatives in medicinal chemistry, particularly in designing molecules with significant pharmacological activity (Hobbs et al., 2019).

Applications in Fungicide Development

Research into morpholine fungicides, such as the crystal structure analysis of dimethomorph, reveals the potential applications of 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid derivatives in agriculture. These studies contribute to the development of new fungicidal compounds with enhanced activity and stability (Kang et al., 2015).

properties

IUPAC Name

3-morpholin-4-yl-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c13-12(14,15)9-5-8(11(17)18)6-10(7-9)16-1-3-19-4-2-16/h5-7H,1-4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTBZZMSUFMFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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